3-Methyl-3,4-dihydro-1H-[1,2]oxaborinino[3,4-C]pyridin-1-OL
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Overview
Description
3-Methyl-3,4-dihydro-1H-[1,2]oxaborinino[3,4-C]pyridin-1-OL is a heterocyclic compound that contains both boron and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3,4-dihydro-1H-[1,2]oxaborinino[3,4-C]pyridin-1-OL typically involves the reaction of appropriate boronic acids with nitrogen-containing heterocycles under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. For example, the reaction may be carried out in the presence of a palladium catalyst and a solvent such as tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3,4-dihydro-1H-[1,2]oxaborinino[3,4-C]pyridin-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced boron-containing compounds.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield boronic acids, while reduction may produce boron-containing alcohols or amines.
Scientific Research Applications
3-Methyl-3,4-dihydro-1H-[1,2]oxaborinino[3,4-C]pyridin-1-OL has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Methyl-3,4-dihydro-1H-[1,2]oxaborinino[3,4-C]pyridin-1-OL involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Methyl-3,4-dihydro-1H-[1,2]oxaborinino[3,4-C]pyridin-1-OL include other boron-containing heterocycles such as:
- 3,4-Dihydro-1H-benzo[c][1,2]oxaborinin-1-ol
- 2-(2-Hydroxyethyl)phenylboronic acid
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines both boron and nitrogen atoms within a heterocyclic framework
Properties
Molecular Formula |
C8H10BNO2 |
---|---|
Molecular Weight |
162.98 g/mol |
IUPAC Name |
1-hydroxy-3-methyl-3,4-dihydrooxaborinino[3,4-c]pyridine |
InChI |
InChI=1S/C8H10BNO2/c1-6-4-7-2-3-10-5-8(7)9(11)12-6/h2-3,5-6,11H,4H2,1H3 |
InChI Key |
CBJKMUKAAHFGOZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CC(O1)C)C=CN=C2)O |
Origin of Product |
United States |
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